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Introduction
SR16835 is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide

receptor (NOP), a G protein-coupled receptor that is the fourth member of the opioid receptor

family. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ,

exhibit a distinct pharmacological profile. Activation of the NOP receptor has been implicated in

a variety of physiological processes, including pain modulation, anxiety, and reward pathways.

SR16835 also displays partial agonist activity at the mu-opioid receptor (MOP). This dual

activity makes it a compound of significant interest for the development of novel therapeutics,

potentially offering a unique profile for managing pain and substance use disorders. This guide

provides a comprehensive overview of SR16835, including its binding and functional

characteristics, the signaling pathways it modulates, and detailed experimental protocols for its

characterization.

Quantitative Data Summary
The following tables summarize the key quantitative data for SR16835's interaction with the

NOP and mu-opioid receptors.
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Receptor Binding Affinity (Ki) (nM) Reference

NOP (ORL1) 11.4 [1]

Mu-opioid 79.9 [1]

Table 1: Binding Affinity of SR16835 for NOP and Mu-Opioid Receptors

Assay Receptor Parameter Value Reference

Functional

Activity
NOP (ORL1) Agonist Profile Full Agonist [1]

Functional

Activity
Mu-opioid Agonist Profile Partial Agonist [1]

Table 2: Functional Activity Profile of SR16835

NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like SR16835 initiates a cascade of intracellular

signaling events. The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This

coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic

AMP (cAMP) levels. The βγ subunits of the G protein can also modulate various ion channels,

leading to the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type) and the

activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These actions

collectively lead to a reduction in neuronal excitability and neurotransmitter release.
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Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of novel compounds.

Below are representative protocols for key in vitro and in vivo assays used to evaluate

SR16835.

In Vitro Assays
1. Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

Cell membranes expressing the human NOP or mu-opioid receptor.

Radioligand (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for mu-opioid).

Test compound (SR16835) at various concentrations.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/C).

Scintillation cocktail.

96-well plates.

Filter harvester.

Scintillation counter.

Procedure:

Prepare serial dilutions of SR16835.
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In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near

its Kd), and either SR16835 or vehicle.

To determine non-specific binding, add a high concentration of a non-labeled competing

ligand (e.g., unlabeled Nociceptin or DAMGO).

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[2]

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value (concentration of SR16835 that inhibits 50% of specific

radioligand binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Radioligand Binding Assay Workflow

2. cAMP Accumulation Assay
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This functional assay measures the ability of a compound to stimulate or inhibit the production

of cyclic AMP (cAMP), a key second messenger. Since the NOP receptor is Gαi-coupled, its

activation by an agonist like SR16835 will inhibit adenylyl cyclase and lead to a decrease in

cAMP levels.

Materials:

Cells expressing the human NOP receptor (e.g., CHO-hNOP cells).

Forskolin (an adenylyl cyclase activator).

Test compound (SR16835) at various concentrations.

Cell culture medium.

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Plate reader compatible with the chosen assay kit.

Procedure:

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

The following day, replace the medium with a stimulation buffer.

Pre-treat the cells with various concentrations of SR16835 for a short period (e.g., 15-30

minutes).

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

Incubate for a defined period (e.g., 30 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's

protocol for the chosen cAMP assay kit.[3][4][5]

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-

stimulated cAMP levels against the concentration of SR16835.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b10770995?utm_src=pdf-body
https://www.benchchem.com/product/b10770995?utm_src=pdf-body
https://www.benchchem.com/product/b10770995?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK464633/
https://www.researchgate.net/publication/331789272_Measurement_of_cAMP_for_G_as-and_G_ai_Protein-Coupled_Receptors_GPCRs
https://pubmed.ncbi.nlm.nih.gov/29165978/
https://www.benchchem.com/product/b10770995?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the EC50 (concentration of SR16835 that produces 50% of its maximal

inhibitory effect) and Emax (maximal inhibition) from the curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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